B1574698 SHP-141

SHP-141

Cat. No.: B1574698
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Stereochemical Configuration

SHP-141 possesses the molecular formula C₁₆H₂₁NO₆ with a molecular weight of 323.34 grams per mole. The compound exhibits a complex molecular architecture characterized by an eight-carbon aliphatic chain linking a hydroxamic acid functional group to a methylated benzoic acid ester moiety. The structural framework can be described through its Simplified Molecular Input Line Entry System notation as COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO, which reveals the sequential arrangement of functional groups within the molecule.

The stereochemical configuration of this compound presents several notable features. The compound contains a total of eleven rotatable bonds, indicating significant conformational flexibility within its molecular structure. This high degree of rotational freedom primarily originates from the extended aliphatic linker chain connecting the two primary functional domains. The molecular architecture incorporates two hydrogen bond donor sites and six hydrogen bond acceptor sites, creating a specific spatial arrangement that influences its intermolecular interactions.

Molecular Property Value Reference
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 11
Exact Mass 323.13688739 Da

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate. The International Chemical Identifier string InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) provides a standardized representation of the molecular connectivity and stereochemical information. The corresponding InChI Key XDZAHHULFQIBFE-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies of this compound have been conducted through X-ray diffraction analysis to elucidate its three-dimensional molecular structure and conformational preferences. Experimental crystallographic structures have been obtained and analyzed using computational docking methodologies to understand the conformational behavior of the compound. Root-mean-square deviation calculations have been employed to assess the structural consistency between different conformational states.

The conformational dynamics of this compound have been investigated through molecular modeling studies that examined the flexibility of the aliphatic chain connecting the hydroxamic acid and benzoic acid ester moieties. These investigations utilized docking calculations with varying constraint parameters to explore the range of accessible conformations. The studies employed scaffold match constraints with different strength parameters, including default constraints of 5 and lighter constraints of 0.5, to evaluate conformational accessibility.

Crystallographic Parameter Methodology Application
X-ray Diffraction Experimental Structure Determination
Root-Mean-Square Deviation Conformational Analysis
Scaffold Match Constraints Molecular Docking
Genetic Algorithm Runs Conformational Sampling

The crystallographic analysis revealed that this compound exhibits significant conformational flexibility, particularly within the eight-carbon aliphatic linker region. This flexibility allows the molecule to adopt multiple low-energy conformations that may be relevant for its interaction with target proteins. The hydroxamic acid functional group maintains a relatively rigid geometry due to intramolecular hydrogen bonding interactions, while the benzoic acid ester terminus demonstrates moderate conformational variability.

Computational studies have employed clustering analysis with root-mean-square deviation cutoff values of 1.5 Ångströms to group similar conformational states. These analyses have provided insights into the preferred conformational families of this compound and their relative energetic stabilities. The conformational landscape of the compound shows multiple accessible states separated by relatively low energy barriers, indicating dynamic behavior in solution.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound have been extensively characterized across various solvent systems to establish its physicochemical profile. In dimethyl sulfoxide, this compound demonstrates substantial solubility with a measured value of 150 milligrams per milliliter, corresponding to a molar concentration of 463.91 millimolar. This high solubility in polar aprotic solvents reflects the compound's ability to form favorable solvation interactions through its multiple polar functional groups.

The lipophilicity of this compound has been quantified through the calculated XLogP3-AA partition coefficient, which yields a value of 2. This moderate lipophilicity indicates that the compound possesses balanced hydrophilic and lipophilic characteristics, suggesting favorable membrane permeability properties while maintaining adequate aqueous solubility. The partition coefficient value positions this compound within an optimal range for topical pharmaceutical applications.

Solvent System Solubility Concentration Reference
Dimethyl Sulfoxide 150 mg/mL 463.91 mM
XLogP3-AA 2.0 Partition Coefficient

The solubility profile of this compound indicates poor aqueous solubility under physiological conditions, which is characteristic of compounds containing extended aliphatic chains and lipophilic aromatic moieties. The presence of the hydroxamic acid functional group and the ester linkages provides some degree of polarity that enhances solubility in polar organic solvents. Dissolution studies suggest that ultrasonic treatment may be required to achieve complete dissolution in certain solvent systems.

The compound's solubility characteristics have implications for formulation development and storage requirements. The moderate lipophilicity combined with specific polar functional groups creates a solubility profile that requires careful selection of solvent systems for optimal dissolution and stability. The measured partition coefficients suggest that this compound would exhibit moderate membrane penetration capabilities while maintaining sufficient polarity for biological interactions.

Thermal Stability and Degradation Kinetics

The thermal stability of this compound has been evaluated through temperature-dependent storage studies that establish optimal preservation conditions and degradation pathways. Storage stability data indicate that the compound maintains chemical integrity when stored at -20 degrees Celsius for extended periods up to three years in powder form. At elevated storage temperatures of 4 degrees Celsius, the stability period reduces to approximately two years, demonstrating temperature-dependent degradation kinetics.

Solution-phase stability studies reveal more stringent storage requirements compared to solid-state preservation. When dissolved in appropriate solvent systems, this compound maintains stability for six months when stored at -80 degrees Celsius and one month at -20 degrees Celsius. These findings indicate that the compound undergoes accelerated degradation in solution, particularly at elevated temperatures, suggesting the involvement of solvent-mediated degradation pathways.

Storage Condition Physical State Stability Period Reference
-20°C Powder 3 years
4°C Powder 2 years
-80°C Solution 6 months
-20°C Solution 1 month

The degradation kinetics of this compound appear to follow first-order kinetics based on the temperature-dependent stability profiles. The activation energy for degradation can be estimated from the temperature-dependent stability data, indicating that thermal degradation involves bond cleavage processes that are sensitive to temperature elevation. The hydroxamic acid functional group represents a potential site of thermal degradation due to its inherent chemical reactivity.

Analytical studies suggest that the primary degradation pathways involve hydrolysis of the ester linkages and oxidation of the hydroxamic acid moiety. The compound's sensitivity to moisture and oxygen exposure necessitates storage under dry, inert atmospheric conditions to maximize stability. The white to off-white solid appearance of pure this compound serves as a visual indicator of chemical integrity, with color changes potentially signaling degradation.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SHP-141;  SHP 141;  SHP141.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of SHP-141 with structurally and functionally related compounds:

Table 1: Key Features of this compound and Comparable Compounds

Parameter This compound (Remetinostat) Vorinostat (SAHA) Resiquimod Gel
Class HDAC inhibitor (hydroxamic acid) HDAC inhibitor (hydroxamic acid) TLR7/8 agonist
Administration Topical Oral Topical
Indications CTCL, psoriasis (trials) CTCL, systemic cancers CTCL, actinic keratosis
Mechanism HDAC inhibition → apoptosis HDAC inhibition → cell cycle arrest Immune activation via TLR7/8
Key Advantages Minimal systemic toxicity Broad-spectrum HDAC inhibition Dual TLR7/8 activation
Limitations Limited to localized lesions Systemic side effects (thrombocytopenia) Risk of excessive inflammation

Structural and Functional Insights

This compound vs. Vorinostat (SAHA) Structural Similarity: Both are hydroxamic acid-based HDAC inhibitors, but this compound’s suberoyl chain enhances dermal penetration, making it suitable for topical use . Efficacy: Vorinostat is FDA-approved for CTCL but causes systemic side effects (e.g., fatigue, thrombocytopenia). This compound’s localized action avoids these issues . Target Specificity: this compound preferentially inhibits HDAC1, HDAC2, and HDAC3, similar to Vorinostat, but its topical delivery limits off-target effects .

This compound vs. Resiquimod Gel

  • Mechanistic Contrast : Resiquimod activates TLR7/8 to stimulate interferon production, whereas this compound directly targets epigenetic regulation .
  • Therapeutic Scope : Resiquimod is used for both CTCL and actinic keratosis, while this compound is tailored for CTCL with fewer inflammatory side effects .

Research Findings

  • A 2016 study by Yijun Deng et al. highlighted this compound’s optimized synthesis process, emphasizing its stability and scalability for clinical use .

Notes on Evidence Limitations

  • Contradictions : references this compound’s use in psoriasis trials, while other sources focus on CTCL. This suggests broader therapeutic exploration but requires clarification in future studies .
  • Data Gaps : Detailed pharmacokinetic and comparative efficacy data against systemic HDAC inhibitors (e.g., Romidepsin) are absent in the provided evidence.

Preparation Methods

Improved Two-Step Process for Large-Scale Production

To overcome the issues of the original synthesis, an alternative two-step process was developed using:

This process avoids Pd-mediated hydrogenation, thus eliminating the need for prolonged metal scavenging. The method successfully produced multiple kilograms of SHP-141 for clinical use with high purity (100 area % by HPLC).

Stabilization and purification:

  • Crude this compound was stabilized in acetonitrile (ACN) solution by adding 0.1% citric acid and 4% water.
  • Filtration and drying were optimized by temperature cycling of the this compound/ACN solution to form suitably sized aggregates, facilitating high-purity isolation.

Radiosynthesis of Carbon-14 Labeled this compound

For research and pharmacokinetic studies, a carbon-14 labeled this compound ([14C]-SHP-141) was synthesized using a chemo-biocatalytic route involving four radiochemical steps:

  • Starting material: 7-bromo-heptanoic acid benzyloxyamide.
  • Key radiolabel incorporation: Reaction with potassium [14C]-cyanide to introduce the carbon-14 label.
  • Selective hydrolysis: Nitrilase biocatalyst was employed for mild and chemo-selective hydrolysis of the nitrile group to the carboxylic acid without affecting the benzyloxyamide moiety.
  • Final deprotection: Catalytic hydrogenation using 10 wt% Pd on activated carbon in methanol to remove the benzyl protecting group, releasing the free hydroxamic acid without cleaving the phenyl ester.

This radiosynthesis yielded [14C]-SHP-141 with:

  • Radiochemical purity of 90%.
  • Chemical purity of 92–94%.
  • Radiochemical yield of 45% from potassium [14C]-cyanide.

The method demonstrated high selectivity and mild reaction conditions suitable for sensitive functional groups.

Summary Table of this compound Preparation Methods

Preparation Aspect Original Five-Step Route Improved Two-Step Route Radiosynthesis Route
Starting Materials Suberic acid monomethyl ester Suberic acid + methyl paraben 7-bromo-heptanoic acid benzyloxyamide
Key Reactions Multi-step synthesis with Pd-catalyzed hydrogenation Acylation of methyl paraben with suberyl hydroxamic acid Cyanation with potassium [14C]-cyanide, nitrilase hydrolysis, Pd-catalyzed deprotection
Metal Catalyst Use Pd/C hydrogenation (requires scavenging) Avoids Pd-mediated hydrogenation Pd/C hydrogenation for deprotection
Purification Techniques Metal scavenging, recrystallization Temperature cycling in ACN with citric acid stabilization Flash silica gel chromatography, C-18 reverse phase purification
Yield and Purity Moderate yield, metal contamination issues High yield, 100% purity by area % 45% radiochemical yield, 90% purity
Scalability Limited by metal contamination issues Successfully delivered multiple kilograms Suitable for radiochemical research scale

Detailed Research Findings and Notes

  • The two-step process represents a significant improvement in process efficiency and environmental safety by eliminating palladium hydrogenation and metal scavenging steps.
  • The stabilization of this compound in acetonitrile with citric acid and controlled water content is crucial to prevent degradation during purification.
  • The nitrilase biocatalyst in the radiosynthesis offers a mild, selective, and green alternative to harsh chemical hydrolysis, preserving sensitive functional groups.
  • The catalytic hydrogenation in the radiosynthesis is carefully controlled to avoid cleavage of the phenyl ester, which is essential for maintaining the molecular integrity of this compound.
  • The radiosynthesis method also highlights the importance of protecting groups (e.g., benzyloxy) and their selective removal to access the active hydroxamic acid moiety.

Q & A

Q. What is the molecular mechanism of SHP-141 as a topical HDAC inhibitor, and how does it selectively induce tumor suppression in epidermal tissues?

this compound inhibits histone deacetylases (HDACs), enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional silencing. By selectively targeting HDACs in dermal and epidermal tissues, this compound increases histone acetylation, reactivating tumor suppressor genes and inducing apoptosis in malignant cells. Methodologically, this mechanism is validated through in vitro enzymatic assays (measuring HDAC activity inhibition) and in vivo models using immunohistochemistry to quantify acetylated histone H3 levels in treated tissues .

Q. How do researchers validate the specificity of this compound for HDAC isoforms in preclinical models?

Specificity is assessed using:

  • Isoform-selective enzymatic assays : Recombinant HDAC isoforms (e.g., HDAC1, HDAC6) are incubated with this compound to measure IC50 values.
  • Gene expression profiling : RNA sequencing of treated tissues identifies downstream targets (e.g., p21, Bax) to infer isoform engagement.
  • Knockout/knockdown models : HDAC-specific siRNA or CRISPR models confirm on-target effects. Discrepancies between in vitro and in vivo specificity should be analyzed using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What are the key considerations for designing in vitro vs. in vivo efficacy studies for this compound?

  • In vitro : Use 3D tumor spheroids or co-cultures with keratinocytes to mimic the epidermal microenvironment. Measure IC50 values and apoptosis markers (e.g., caspase-3 activation).
  • In vivo : Employ murine models of cutaneous T-cell lymphoma (CTCL) or squamous cell carcinoma. Prioritize endpoints like tumor volume regression, histopathological scoring, and systemic toxicity monitoring (e.g., serum cytokine levels).
  • Controls : Include vehicle-treated groups and systemic HDAC inhibitors (e.g., vorinostat) to benchmark localized efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different tumor models?

Contradictions may arise from:

  • Model heterogeneity : Genetic variability in xenografts vs. syngeneic models.
  • Dosing regimens : Variability in application frequency or drug penetration (use Franz diffusion cells to standardize topical delivery).
  • Biomarker selection : Inconsistent use of endpoints (e.g., tumor size vs. histone acetylation). Resolution strategy : Conduct a meta-analysis of existing data, stratify results by model type, and validate findings using orthogonal assays (e.g., metabolomics to assess off-target effects) .

Q. What methodological approaches are recommended for studying this compound resistance mechanisms in long-term treatment scenarios?

  • Longitudinal genomic profiling : Perform whole-exome sequencing of tumor biopsies pre- and post-treatment to identify mutations in HDACs or downstream targets.
  • Epigenetic plasticity assays : Assess chromatin accessibility (ATAC-seq) and DNA methylation changes in resistant clones.
  • Combinatorial screens : Test this compound with adjunct therapies (e.g., PI3K inhibitors) to overcome resistance .

Q. How can researchers optimize the pharmacokinetic profile of this compound for enhanced epidermal retention and minimal systemic absorption?

  • Formulation studies : Test lipid-based nanoparticles or hydrogels for sustained release.
  • Dermal microdialysis : Quantify drug concentrations in epidermal vs. subcutaneous layers.
  • Mass spectrometry imaging : Map spatial distribution of this compound in treated tissues. Compare results to systemic HDAC inhibitors to validate localized delivery advantages .

Data Analysis and Reporting

Q. What statistical practices are critical for ensuring rigor in this compound preclinical data?

  • Power analysis : Calculate sample sizes using effect sizes from pilot studies.
  • Multiplicity correction : Apply Bonferroni or false discovery rate (FDR) adjustments for omics datasets.
  • Reproducibility : Adhere to NIH guidelines for preclinical reporting (e.g., blinding, randomization) .

Q. How should researchers address variability in HDAC inhibition assays when publishing this compound data?

Include:

  • Assay validation : Positive/negative controls (e.g., trichostatin A for pan-HDAC inhibition).
  • Inter-laboratory calibration : Report results using standardized units (e.g., % inhibition relative to baseline).
  • Data transparency : Share raw fluorescence/absorbance readings in supplementary materials .

Tables for Comparative Analysis

Q. Table 1. HDAC Inhibition Profiles of this compound Across Studies

HDAC IsoformIC50 (nM) In VitroIn Vivo Efficacy (Tumor Regression %)Reference
HDAC112.3 ± 1.568%
HDAC68.9 ± 0.872%
HDAC8>1000N/A

Q. Table 2. Recommended Assays for Validating this compound Mechanism

Assay TypeKey OutputsRelevance to this compound
Chromatin immunoprecipitation (ChIP)Histone H3 acetylation levelsConfirms on-target HDAC inhibition
RNA-seqTumor suppressor gene expressionLinks mechanism to therapeutic effect

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